molecular formula C12H14N4O2S2 B2548160 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2319640-31-6

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2548160
CAS No.: 2319640-31-6
M. Wt: 310.39
InChI Key: KNUCHQORBSBUGD-UHFFFAOYSA-N
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Description

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiophene ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

    Attachment of the Thiadiazole Ring to the Pyrrolidine Ring: The thiadiazole ring is then attached to the pyrrolidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a pyrrolidine derivative that contains a suitable leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the carboxamide group or the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Substituted thiadiazole or thiophene derivatives

Scientific Research Applications

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidine-1-carboxamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: Lacks the thiadiazole ring, which may reduce its potential biological activities.

    3-((1,2,5-thiadiazol-3-yl)oxy)-N-methylpyrrolidine-1-carboxamide: Contains a methyl group instead of the thiophen-2-ylmethyl group, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(1,2,5-thiadiazol-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-12(13-6-10-2-1-5-19-10)16-4-3-9(8-16)18-11-7-14-20-15-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUCHQORBSBUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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